Benzyl 3,4-diaminobenzoate
Description
Benzyl 3,4-diaminobenzoate (CAS 616224-19-2) is a benzoate ester derivative with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol. It features two amine groups at the 3,4-positions of the benzene ring and a benzyl ester moiety. Key properties include:
- Solubility: Very slightly soluble in water (0.14 g/L at 25°C) .
- Density: 1.257 g/cm³ at 20°C .
- Hydrogen bonding: Two donors and four acceptors, contributing to moderate polarity .
- Lipophilicity: XLogP of 1.9, indicating moderate hydrophobicity .
This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications are less documented compared to its analogs.
Properties
IUPAC Name |
benzyl 3,4-diaminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYJXDQRAJMJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3,4-diaminobenzoate can be synthesized through the esterification of 3,4-diaminobenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 3,4-diaminobenzoate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated this compound.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 3,4-diaminobenzoate has been investigated for its role as a precursor in the synthesis of various bioactive compounds. Its structural properties make it a valuable scaffold for the development of pharmaceuticals targeting neurological disorders and cancer.
Cholinesterase Inhibition
Recent studies have highlighted the potential of this compound derivatives as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease. These compounds exhibit both in vitro and in vivo activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine, a neurotransmitter involved in memory and cognition . The structure-activity relationship (SAR) studies indicate that modifications to the benzyl moiety can enhance inhibitory activity significantly.
| Compound | Activity Level | Modifications |
|---|---|---|
| 15a | High | Sulphonamide group addition |
| 15b | Comparable | Methyl substitution at ortho position |
| 15c | Comparable | Methyl substitution at meta position |
| 15d | Reduced | Para-substituted compound |
Anticancer Properties
This compound derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block for synthesizing various derivatives with enhanced biological activities:
- Benzimidazole Derivatives : this compound can be transformed into benzimidazole derivatives, which have shown promise in treating neurodegenerative diseases due to their ability to inhibit β-secretase enzymes involved in amyloid plaque formation .
- N-containing Heterocycles : The compound is also utilized in synthesizing N-containing heterocycles through oxidative reactions, yielding products with potential antimicrobial and antifungal activities .
Case Study 1: Cholinesterase Inhibitors
A study conducted on various benzyl derivatives demonstrated that specific substitutions on the benzyl ring led to an eightfold increase in cholinesterase inhibition compared to the parent compound. This study emphasizes the importance of structural modifications in enhancing pharmacological activity.
Case Study 2: Anticancer Activity
In vitro tests on synthesized this compound derivatives revealed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was traced back to the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of benzyl 3,4-diaminobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Benzyl 3,4-diaminobenzoate include Methyl 3,4-diaminobenzoate, Ethyl 3,4-diaminobenzoate, and Phenyl 3,4-diaminobenzoate. Below is a detailed comparison:
Table 1: Structural and Physical Properties
*Estimated based on structural analogs.
Key Differences :
Ester Group Impact :
- Benzyl vs. Methyl/Ethyl : The benzyl group increases molecular weight and hydrophobicity (higher XLogP) compared to methyl or ethyl esters, reducing water solubility .
- Benzyl vs. Phenyl : The benzyl ester (C₆H₅CH₂O−) is bulkier than the phenyl ester (C₆H₅O−), leading to differences in steric hindrance and reactivity .
Synthetic Utility: Methyl 3,4-diaminobenzoate (CAS 36692-49-6) is widely used to synthesize benzimidazole derivatives (e.g., anti-α-glucosidase agents ) and quinoxaline carboxylates . Ethyl 3,4-diaminobenzoate (CAS 37466-90-3) serves as a precursor in multi-step syntheses, such as anti-necroptosis compounds .
Safety and Handling: Phenyl 3,4-diaminobenzoate (CAS 3204-64-6) is classified under GHS for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Methyl 3,4-diaminobenzoate requires precautions similar to aromatic amines, including gloves and eye protection .
Biological Activity
Benzyl 3,4-diaminobenzoate, a compound with the molecular formula CHNO, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound can be synthesized through various organic reactions, including:
- Esterification : The reaction of 3,4-diaminobenzoic acid with benzyl alcohol in the presence of an acid catalyst.
- Reduction : Utilizing lithium aluminum hydride (LiAlH) to yield amine derivatives from corresponding esters.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study demonstrated that modifications to the compound enhanced its efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that the presence of the benzyl group significantly contributes to its antimicrobial potency .
Anticancer Activity
This compound has been investigated for its anticancer properties , particularly as a potential inhibitor of receptor tyrosine kinases (RTKs). In vitro studies showed that certain analogues demonstrated strong inhibitory effects on kinases such as EGFR and HER-2. For instance, compounds with modifications around the benzyl group exhibited up to 92% inhibition at low concentrations (10 nM) against these targets .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several kinases involved in cancer progression.
- Signal Transduction Modulation : By binding to cellular receptors, it influences various signaling pathways critical for cell proliferation and survival .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzyl ester group | Antimicrobial and anticancer |
| 3,4-Diaminobenzoic acid | Lacks benzyl group | Lower solubility and stability |
| Methyl 3,4-diaminobenzoate | Methyl ester derivative | Similar but less potent |
This compound's unique structure enhances its solubility and biological reactivity compared to its analogs.
Case Studies
- In Vitro Efficacy Against Cancer Cell Lines :
- Antimicrobial Testing :
Q & A
Q. What are the critical safety protocols for handling benzyl 3,4-diaminobenzoate in laboratory settings?
this compound exhibits acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and potential respiratory irritation (H335) . Researchers must:
- Use nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards .
- Work in a fume hood to avoid dust/aerosol inhalation .
- Store the compound away from incompatible materials (e.g., strong oxidizers) at room temperature in airtight containers .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. How can this compound be synthesized, and what are the key reaction parameters?
While direct synthesis data for the benzyl ester is limited, analogous methyl ester synthesis () provides a framework:
- Procedure : React 3,4-diaminobenzoic acid with benzyl alcohol using thionyl chloride (SOCl₂) as a catalyst.
- Steps :
Dissolve 3,4-diaminobenzoic acid in benzyl alcohol under inert atmosphere.
Add SOCl₂ dropwise at 0°C to esterify the carboxylic acid group.
Stir at reflux for 12–24 hours, followed by neutralization with NaHCO₃ and purification via recrystallization.
- Optimization : Monitor reaction progress via TLC or HPLC. Yield depends on stoichiometry, temperature, and solvent purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR, focusing on aromatic protons (δ 6.5–7.5 ppm) and ester methylene (δ ~5.1 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (expected m/z: ~256.27 for C₁₄H₁₄N₂O₂) .
- Melting Point : Compare observed values (predicted 107–109°C for methyl analog) with literature to assess purity .
Advanced Research Questions
Q. How does the reactivity of this compound compare to its methyl or phenyl analogs in coupling reactions?
The benzyl group’s electron-donating nature may enhance nucleophilicity of the amino groups compared to methyl or phenyl esters. For example:
- Buchwald-Hartwig Amination : Higher yields reported for benzyl esters due to improved solubility in polar aprotic solvents (e.g., DMF or DMSO) .
- Cross-Coupling : Optimize Pd-catalyzed reactions by adjusting ligand systems (e.g., XPhos) and base (Cs₂CO₃ vs. K₃PO₄) to mitigate steric hindrance from the benzyl group.
Q. What strategies can resolve contradictions in toxicity data for this compound?
While IARC, ACGIH, and NTP classify it as non-carcinogenic , conflicting reports on acute toxicity (oral vs. dermal) require:
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to determine LD₅₀ and NOAEL.
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., 3,4-diaminobenzoic acid) that may contribute to toxicity .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature?
- DFT Calculations : Simulate hydrolysis pathways at different pH levels (e.g., acidic vs. alkaline conditions) using Gaussian or ORCA software.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Correlate results with Arrhenius models to predict shelf life .
Q. What experimental designs are effective for studying the compound’s role in polymer or coordination chemistry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
